molecular formula C18H13Cl2NS B8720047 Pyridine, 2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-(methylthio)- CAS No. 116579-59-0

Pyridine, 2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-(methylthio)-

Cat. No.: B8720047
CAS No.: 116579-59-0
M. Wt: 346.3 g/mol
InChI Key: TZPXHRMBQUCPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-(methylthio)- is a useful research compound. Its molecular formula is C18H13Cl2NS and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

116579-59-0

Molecular Formula

C18H13Cl2NS

Molecular Weight

346.3 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-(4-chlorophenyl)-4-methylsulfanylpyridine

InChI

InChI=1S/C18H13Cl2NS/c1-22-16-10-17(12-5-7-14(19)8-6-12)21-18(11-16)13-3-2-4-15(20)9-13/h2-11H,1H3

InChI Key

TZPXHRMBQUCPNW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of tetrahydrofuran solution containing 0.60 g of m-chloroacetophenone was added 1.0 g of potassium t-butoxide at room temperature, followed by stirring for 30 minutes. Further, 1 g of 3,3-bis-(methylthio)-1-(4'-chlorophenyl)-2-propen-1-one was added, followed by stirring for 1 hour. Subsequently, 20 ml of acetic acid and 3 g of ammonium acetate were added, and reaction was carried out for 3 hours under reflux, while distilling away tetrahydrofuran. The reaction liquid was neutralized with an aqueous solution of sodium hydroxide, and the neutralized solution was extracted twice with 50 ml portions of ethyl acetate. The extract was dried with anhydrous magnesium sulfate. Ethyl acetate was distilled away under reduced pressure and the residues were recrystallized from isopropanol to give 1.0 g of 2-(3'-chlorophenyl)-4-methylthio-6-(4'-chlorophenyl)pyridine. (m.p. 98.4° C.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.